molecular formula C11H16N2O2 B14246866 Heptanoic acid, 3,3-dicyano-, ethyl ester CAS No. 436848-49-6

Heptanoic acid, 3,3-dicyano-, ethyl ester

Cat. No.: B14246866
CAS No.: 436848-49-6
M. Wt: 208.26 g/mol
InChI Key: GZKCVKHURPGBGO-UHFFFAOYSA-N
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Description

Heptanoic acid, 3,3-dicyano-, ethyl ester is an organic compound with the molecular formula C11H16N2O2. This compound is characterized by the presence of an ester functional group, two nitrile groups, and a heptanoic acid backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptanoic acid, 3,3-dicyano-, ethyl ester can be synthesized through the esterification of heptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester and the removal of water .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction mixture is continuously stirred and heated, and the product is purified through distillation and other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Heptanoic acid, 3,3-dicyano-, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield heptanoic acid and ethanol.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Hydrolysis: Heptanoic acid and ethanol.

    Reduction: Heptanoic acid, 3,3-diamino-, ethyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Heptanoic acid, 3,3-dicyano-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of heptanoic acid, 3,3-dicyano-, ethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release heptanoic acid, which may interact with biological systems. The nitrile groups can be reduced to amines, which can participate in further biochemical reactions. The specific pathways and targets depend on the context of its use in research or industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The nitrile groups allow for additional functionalization and modification, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

436848-49-6

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 3,3-dicyanoheptanoate

InChI

InChI=1S/C11H16N2O2/c1-3-5-6-11(8-12,9-13)7-10(14)15-4-2/h3-7H2,1-2H3

InChI Key

GZKCVKHURPGBGO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(=O)OCC)(C#N)C#N

Origin of Product

United States

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